ethyl (4-bromo-2-ethylphenyl)carbamate
Overview
Description
Ethyl (4-bromo-2-ethylphenyl)carbamate is a useful research compound. Its molecular formula is C11H14BrNO2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.02079 g/mol and the complexity rating of the compound is 211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Carcinogenicity and Mutagenicity Studies
Ethyl carbamate, a compound related to ethyl (4-bromo-2-ethylphenyl)carbamate, has been assessed for carcinogenicity. It's been classified as a Group 2A carcinogen, indicating it's probably carcinogenic to humans. This classification stems from its presence in alcoholic beverages and its potential formation during the fermentation process (Baan et al., 2007). However, research on specific ethyl carbamates like ethyl-4-bromophenyl-carbamate has shown no mutagenic activity, suggesting these compounds might not pose a significant risk of cancer in mammals (Prado-Ochoa et al., 2020).
Environmental and Ecotoxicological Impact
The ecotoxicological effects of ethyl carbamates have been investigated, particularly their impact on non-target species like the honey bee (Apis mellifera) and earthworms (Eisenia foetida). These studies are crucial for understanding the environmental safety of these compounds. For instance, ethyl carbamates have been shown to be relatively non-toxic to honey bees, indicating low ecotoxic risk (Iturbe-Requena et al., 2020). Conversely, they exhibited high toxicity to earthworms, posing concerns regarding soil health and ecosystem balance (Iturbe-Requena et al., 2019).
Mitigation Strategies and Analytical Methods
Efforts to mitigate ethyl carbamate's formation in food and beverages have led to the development of various strategies. These include optimizing fermentation processes and employing physical, chemical, and enzymatic methods to reduce precursor compounds that lead to ethyl carbamate formation (Zhao et al., 2013). Analytical chemistry plays a vital role in detecting and quantifying ethyl carbamate, with techniques such as surface-enhanced Raman scattering (SERS) offering promising avenues for rapid and sensitive detection in alcoholic beverages (Yang et al., 2013).
Properties
IUPAC Name |
ethyl N-(4-bromo-2-ethylphenyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-8-7-9(12)5-6-10(8)13-11(14)15-4-2/h5-7H,3-4H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBXWMZLUZFFJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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